Home > Products > Screening Compounds P94277 > 2-ethyl-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine
2-ethyl-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine -

2-ethyl-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine

Catalog Number: EVT-5881947
CAS Number:
Molecular Formula: C21H19N3O
Molecular Weight: 329.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 2-methylthio-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate

    Compound Description: This compound is a pyrazolo[1,5-a]pyrimidine derivative. Its crystal structure has been analyzed using X-ray diffraction, revealing a planar pyrazolopyrimidine moiety with strong tensile force and the presence of strong nonclassical hydrogen bonds within the single crystal. [, ]

    Relevance: This compound shares the core pyrazolo[1,5-a]pyrimidine structure with 2-ethyl-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine. Significant structural differences include the 2-methylthio substituent, the 3-carboxylate group, and the lack of a 2-methoxyphenyl substituent on the 7th position in this compound compared to the target compound. [, ]

Ethyl 5-(2-ethoxy-2-oxoethyl)-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate (3h)

    Compound Description: This pyrazolo[1,5-a]pyrimidine derivative exhibits high antioxidant activity, as demonstrated by its potent 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging ability. Its IC50 value (15.34 μM) is comparable to ascorbic acid (IC50 = 13.53 μM), a known antioxidant. []

Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate (3i)

    Compound Description: This compound displays significant antibacterial activity, particularly against the Gram-positive bacterium Bacillus subtilis, with a Zone of Inhibition (ZOI) of 23.0 ± 1.4 mm and a Minimum Inhibitory Concentration (MIC) of 312 μM. []

    Relevance: This compound belongs to the pyrazolo[1,5-a]pyrimidine class, sharing this core structure with 2-ethyl-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine. The key structural differences are the 7-hydroxy substituent, 5-phenyl substituent, and 3-carboxylate group present in this compound compared to the 2-ethyl, 7-(2-methoxyphenyl), and 3-phenyl substituents in the target compound. []

7-Hydroxy-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (3f)

    Compound Description: This compound exhibits notable cytotoxicity against the human breast adenocarcinoma cell line (MCF-7), with an IC50 value of 55.97 μg/mL, compared to the known drug Lapatinib (IC50 = 79.38 μg/mL). []

    Relevance: Belonging to the pyrazolo[1,5-a]pyrimidine class, this compound shares the core structure with 2-ethyl-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine. The distinct structural features are the 7-hydroxy group, 2-methyl group, 5-phenyl group, and 3-carbonitrile group compared to the 2-ethyl, 7-(2-methoxyphenyl), and 3-phenyl groups in the target compound. []

4,7-Dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one (1)

    Compound Description: This compound is a pyrazolo[1,5-a]pyrimidine derivative investigated as a potential nonsteroidal anti-inflammatory drug. []

    Relevance: This compound shares the pyrazolo[1,5-a]pyrimidine core with 2-ethyl-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine. Structural differences include the absence of substituents at the 2, 3, and 7 positions compared to the target compound. []

4-Ethyl-4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one (3)

    Compound Description: This compound demonstrates significant anti-inflammatory activity and a better therapeutic index than phenylbutazone and indomethacin, which are commonly used anti-inflammatory drugs. Furthermore, it lacks ulcerogenic activity and may even possess anti-ulcerogenic properties. []

    Relevance: This compound, a pyrazolo[1,5-a]pyrimidine derivative, shares the core structure with 2-ethyl-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine. Structural differences lie in the 4-ethyl and 7-oxo groups compared to the 2-ethyl, 7-(2-methoxyphenyl), and 3-phenyl substituents in the target compound. []

1,4-Dihydro-1-ethyl-7-phenylpyrrolo[1,2-a]pyrimidin-4-one (V)

    Compound Description: Synthesized to explore its pharmacological properties, this compound is structurally analogous to 4,7-dihydro-4-ethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-one, which exhibits potent anti-inflammatory activity and lacks ulcerogenic properties. []

    Relevance: Though this compound belongs to the pyrrolo[1,2-a]pyrimidine class, its structural similarity to 4,7-dihydro-4-ethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-one, which is closely related to 2-ethyl-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine, makes it relevant. Key differences include the pyrrole ring instead of a pyrazole ring and the 1-ethyl and 4-oxo groups compared to the 2-ethyl, 7-(2-methoxyphenyl), and 3-phenyl substituents in the target compound. []

LDN-193189 (LDN; 4-[6-[4-(1-piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]-quinoline)

    Compound Description: This compound acts as a specific inhibitor of the bone morphogenetic protein (BMP) receptor activin receptor-like kinase 3 (ALK3). In vivo and in vitro studies demonstrate its ability to block SMAD phosphorylation, thereby enhancing liver regeneration after partial hepatectomy (PH). Furthermore, LDN does not negatively impact liver metabolic or synthetic functions. []

    Relevance: Sharing the pyrazolo[1,5-a]pyrimidine core with 2-ethyl-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine, this compound differs significantly in its overall structure. It features a quinoline ring linked to the pyrazolo[1,5-a]pyrimidine core through a phenyl-piperazine linker at the 3rd position. This complex structure contrasts with the 2-ethyl, 7-(2-methoxyphenyl), and 3-phenyl substituents in the target compound. []

DMH2 (4-(2-(4-(3-(quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)ethyl)morpholine; VU0364849)

    Compound Description: This ALK3 antagonist effectively blocks SMAD phosphorylation in vitro and in vivo, promoting liver regeneration following partial hepatectomy. []

    Relevance: Sharing the pyrazolo[1,5-a]pyrimidine core with 2-ethyl-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine, this compound exhibits a more complex structure. It features a quinoline ring linked to the pyrazolo[1,5-a]pyrimidine core through a phenyl-morpholine linker at the 6th position. This structure deviates from the simpler 2-ethyl, 7-(2-methoxyphenyl), and 3-phenyl substituents present in the target compound. []

VU0465350 (7-(4-isopropoxyphenyl)-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridine; VU5350)

    Compound Description: This novel ALK3 antagonist inhibits SMAD phosphorylation in vitro and in vivo, promoting liver regeneration after partial hepatectomy. []

    Relevance: Although this compound belongs to the imidazo[1,2-a]pyridine class and lacks a pyrazolo[1,5-a]pyrimidine core like 2-ethyl-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine, its function as an ALK3 antagonist makes it relevant in this context. Notably, it highlights the diverse chemical structures capable of interacting with and inhibiting ALK3. []

5-(6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinolone (VU0469381; 1LWY)

    Compound Description: This compound acts as an antagonist of the BMP receptor ALK2. Unlike ALK3 antagonists, it does not demonstrate any effect on liver regeneration. []

    Relevance: While sharing the pyrazolo[1,5-a]pyrimidine core with 2-ethyl-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine, this compound has a distinct structure. It includes a quinolone ring linked to the pyrazolo[1,5-a]pyrimidine core at the 3rd position and a 4-methoxyphenyl group at the 6th position, contrasting with the 2-ethyl, 7-(2-methoxyphenyl), and 3-phenyl substituents found in the target compound. []

3-propyl-6-ethyl-5[(ethylthio)carbonyl]-2-phenyl-4-propyl-3-pyridinecarboxylate (MRS 1523)

    Compound Description: This compound serves as a selective adenosine A3 antagonist. In rat hippocampal slices, MRS 1523 (1–100 nM) prevented the irreversible failure of neurotransmission and the development of anoxic depolarization induced by oxygen and glucose deprivation. [, ]

    Relevance: While this compound differs significantly from 2-ethyl-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine structurally, its classification as an adenosine A3 receptor antagonist makes it relevant for understanding potential interactions with the adenosine signaling pathway, particularly in the context of ischemic damage. [, ]

N-[9-chloro-2-(2-furanyl)[1,2,4]-triazolo[1,5-c]quinazolin-5-yl]benzeneacetamide (MRS 1220)

    Compound Description: This selective adenosine A3 antagonist effectively protects against oxygen and glucose deprivation-induced irreversible synaptic failure and anoxic depolarization in the rat CA1 hippocampus. [, ]

    Relevance: Although this compound differs significantly from 2-ethyl-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine structurally, its function as an adenosine A3 antagonist provides insights into potential pharmacological interactions with the adenosine signaling pathway, especially in the context of ischemic damage. [, ]

N-(2-methoxyphenyl)-N'-[2(3-pyrindinyl)-4-quinazolinyl]-urea (VUF 5574)

    Compound Description: This selective adenosine A3 antagonist effectively protects against oxygen and glucose deprivation-induced irreversible synaptic failure and anoxic depolarization in the rat CA1 hippocampus. [, ]

    Relevance: Despite its structural dissimilarity to 2-ethyl-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine, this compound's classification as an adenosine A3 antagonist offers valuable information about potential interactions with the adenosine signaling pathway, particularly in the context of ischemic damage. [, ]

5-[[(4-pyridyl)amino]carbonyl]amino-8-methyl-2-(2-furyl)-pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine hydrochloride

    Compound Description: This compound functions as a selective adenosine A3 antagonist and exhibits protective effects against oxygen and glucose deprivation-induced irreversible synaptic failure and anoxic depolarization in the rat CA1 hippocampus. [, ]

    Relevance: Although this compound shares little structural similarity with 2-ethyl-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine, its activity as an adenosine A3 antagonist highlights its relevance for understanding potential pharmacological interactions with the adenosine signaling pathway, especially in the context of ischemic damage. [, ]

6-Amino-3-ethyl-4-(4-hydroxy-3-methoxyphenyl)-1-phenyl-4H-pyrano(3,2-d)pyrazole-5-carbonitrile (3)

    Compound Description: This polyfunctionalized phenol linked to a heterocyclic derivative exhibits potential as an antioxidant additive for lubricating oils. It significantly enhances the oxidation stability of turbine base oil when added at a concentration of 1.6% by weight, outperforming a commercial antioxidant additive. []

    Relevance: Although this compound differs significantly from 2-ethyl-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine in structure, both share the presence of a phenyl ring and a methoxyphenyl group, indicating a potential commonality in their synthesis or chemical properties. []

Properties

Product Name

2-ethyl-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine

IUPAC Name

2-ethyl-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine

Molecular Formula

C21H19N3O

Molecular Weight

329.4 g/mol

InChI

InChI=1S/C21H19N3O/c1-3-17-20(15-9-5-4-6-10-15)21-22-14-13-18(24(21)23-17)16-11-7-8-12-19(16)25-2/h4-14H,3H2,1-2H3

InChI Key

ALIBOESZWJPLIA-UHFFFAOYSA-N

SMILES

CCC1=NN2C(=CC=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4OC

Canonical SMILES

CCC1=NN2C(=CC=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.